(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone

Catalog No.
S2710110
CAS No.
1448137-34-5
M.F
C14H12ClNO3S2
M. Wt
341.82
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thioph...

CAS Number

1448137-34-5

Product Name

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone

Molecular Formula

C14H12ClNO3S2

Molecular Weight

341.82

InChI

InChI=1S/C14H12ClNO3S2/c15-11-1-3-12(4-2-11)21(18,19)13-7-16(8-13)14(17)10-5-6-20-9-10/h1-6,9,13H,7-8H2

InChI Key

PSKJJELQQSQYBG-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Organic Synthesis

Field: Chemistry - Organic Synthesis

Methods: The compound undergoes a reaction with various reagents under controlled conditions to form cyclic structures that are significant in medicinal chemistry.

Results: The application of this method has led to the synthesis of molecules with potential antinociceptive properties, indicating its importance in the development of new pain relief medications .

Antimicrobial Studies

Field: Microbiology - Antimicrobial Research

Methods: It involves the synthesis and characterization of the compound, followed by docking studies to predict its interaction with microbial proteins.

Results: Benzimidazole derivatives, which can be synthesized from this compound, have shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent .

Pharmacological Characterization

Field: Pharmacology

Methods: It includes the synthesis of the compound, followed by in vitro and in vivo assays to determine its inhibitory activity and pharmacokinetics.

Results: The compound has demonstrated efficacy in models of neuropathic pain, indicating its therapeutic potential .

Catalysis

Field: Chemistry - Catalysis

Methods: The compound acts as a catalyst in reactions, reducing the energy required for the reaction to proceed and increasing the yield of the desired product.

Results: The use of this compound in catalysis has led to more efficient synthesis routes for complex organic molecules, such as natural products and pharmaceuticals .

Anti-Tubercular Agents

Field: Pharmacology - Tuberculosis Treatment

Methods: Novel derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra.

Results: Among the tested compounds, several exhibited significant activity with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential in tuberculosis therapy .

Monoacylglycerol Lipase Inhibition

Field: Neuropharmacology

Methods: Pharmacologic characterization includes competitive inhibition assays and in vivo studies to assess the compound’s effect on enzyme activity and related physiological responses.

Results: The compound showed antinociceptive efficacy in models of inflammatory and neuropathic pain, supporting its potential therapeutic application in several central nervous system disorders .

Catalytic Protodeboronation

Field: Organic Chemistry - Synthesis

Methods: The compound acts as a catalyst in the protodeboronation of pinacol boronic esters, which is a key step in the formal total synthesis of various natural products.

Results: The application of this compound in catalysis has contributed to the formal total synthesis of several complex molecules .

Antimicrobial Activity and Molecular Modeling

Field: Biochemistry - Drug Design

Methods: Docking simulations were performed to predict the interaction of the compound’s derivatives with bacterial enzymes.

Results: The most active derivatives showed potential as enzyme inhibitors, stabilized by hydrophobic interactions, which could lead to the development of new antibacterial drugs .

The compound (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule characterized by a complex structure that includes an azetidine ring, a sulfonyl group, a chlorophenyl moiety, and a thiophene ring. Its molecular formula is C15H14ClNO2SC_{15}H_{14}ClNO_2S and it has a molecular weight of approximately 325.8 g/mol. The unique combination of these functional groups contributes to its potential utility in various scientific fields, including medicinal chemistry and materials science.

, including:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
  • Reduction: The carbonyl group may be reduced to form alcohols.
  • Substitution Reactions: The sulfonyl group can engage in nucleophilic aromatic substitution, allowing for the introduction of different substituents.

These reactions enable the modification of the compound's structure, potentially leading to derivatives with enhanced properties.

Research into the biological activity of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone suggests that it may exhibit significant bioactivity. Preliminary studies indicate potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery. Its interactions with biological targets could elucidate mechanisms of action relevant to therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Sulfonyl Group: This is commonly done via sulfonylation using sulfonyl chlorides in the presence of a base.
  • Attachment of the Chlorophenyl Group: Nucleophilic substitution reactions are employed for this step.
  • Incorporation of the Thiophene Ring: This may involve coupling reactions such as Suzuki or Stille coupling.

These methods highlight the compound's versatility as a building block in organic synthesis.

The compound has potential applications across various domains:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its bioactive properties and potential therapeutic uses.
  • Medicine: Explored as a lead compound in drug development due to its unique structural features.
  • Industry: May be utilized in developing advanced materials, such as polymers or coatings, owing to its stability and reactivity .

Studies on interaction mechanisms suggest that (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone interacts with specific molecular targets within biological systems. These interactions could modulate various biochemical pathways, leading to observable effects relevant to its proposed applications. Detailed studies are required to map these interactions comprehensively.

Several compounds share structural similarities with (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone:

  • (3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: Features a bromine atom instead of chlorine.
  • (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: Contains a methyl group instead of chlorine.
  • (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: Incorporates a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which impart distinct chemical and biological properties not found in its analogs. This makes it particularly valuable for research and potential industrial applications.

XLogP3

2.5

Dates

Modify: 2023-08-16

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